molecular formula C16H19N5O3 B5941301 2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid

2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid

Cat. No.: B5941301
M. Wt: 329.35 g/mol
InChI Key: PJOVVUFHJACQSA-UHFFFAOYSA-N
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Description

2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the pyrimidine moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid is unique due to its combination of a pyrazole ring, a piperidine ring, and a pyrimidine moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[3-[1-(2-pyrimidin-2-ylacetyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-15(10-14-17-4-1-5-18-14)21-6-2-11(3-7-21)13-8-12(19-20-13)9-16(23)24/h1,4-5,8,11H,2-3,6-7,9-10H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOVVUFHJACQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=C2)CC(=O)O)C(=O)CC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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